N-Boc-5-Hydroxyindoline

説明

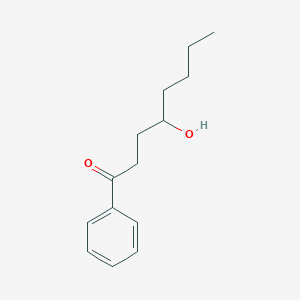

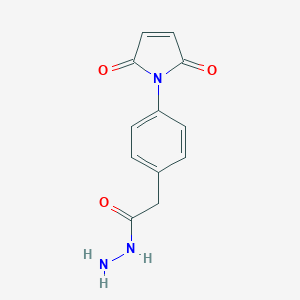

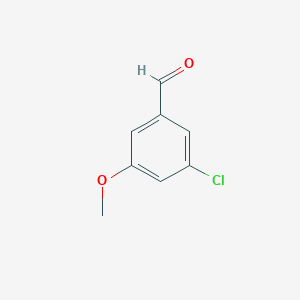

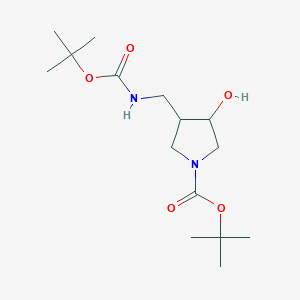

N-Boc-5-Hydroxyindoline is a biochemical compound used in proteomics research . It has a molecular formula of C13H17NO3 and a molecular weight of 235.279 .

Synthesis Analysis

The Boc group in N-Boc-5-Hydroxyindoline is one of the classical masking functionalities employed in organic synthesis for the protection of amino groups . The Boc-masking group is installed by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions .

Molecular Structure Analysis

The molecular structure of N-Boc-5-Hydroxyindoline consists of 13 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms .

Chemical Reactions Analysis

The N-Boc group from a structurally diverse set of compounds can be selectively deprotected using oxalyl chloride in methanol . The reactions take place under room temperature conditions for 1–4 hours with yields up to 90% .

Physical And Chemical Properties Analysis

N-Boc-5-Hydroxyindoline has a density of 1.2±0.1 g/cm³, a boiling point of 374.5±34.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C . It also has an enthalpy of vaporization of 64.6±3.0 kJ/mol and a flash point of 180.3±25.7 °C .

科学的研究の応用

Organic Photoredox Catalysts

N-Boc-5-Hydroxyindoline has been used in the field of organic photoredox catalysis . Specifically, it has been used in a photoinduced dearomative nucleophilic addition to N-Boc indoles . This method provides transition-metal-free access to 2-substituted indolines from indoles using organic photoredox catalysts under mild conditions .

Synthesis of 2-Substituted Indolines

N-Boc-5-Hydroxyindoline has been used in the synthesis of 2-substituted indolines . Hydroxide, alkoxide, and cyanide ions can be used as a nucleophile to provide 2-hydroxy, 2-alkoxy, and 2-cyanoindolines, respectively .

Proteomics Research

N-Boc-5-Hydroxyindoline is a biochemical that is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions.

Pharmaceutical Applications

The category of 2-substituted indolines, such as 2-hydroxy- and 2-alkoxy-indolines, are structural components of a myriad of interesting natural compounds and synthetic intermediates . Some naturally occurring substances in this family exhibit a variety of interesting pharmacological properties .

Transition-Metal-Free Synthesis

N-Boc-5-Hydroxyindoline has been used in transition-metal-free synthesis . This is particularly important as it provides a more environmentally friendly and potentially less toxic method of synthesis .

Dearomatization of Indoles

N-Boc-5-Hydroxyindoline has been used in the dearomatization of indoles . This constitutes the most efficient strategy for accessing indolines .

作用機序

Target of Action

N-Boc-5-Hydroxyindoline, also known as CAS 170147-76-9 , is a biochemical compound that primarily targets L-type calcium channels located on the colonic smooth muscle cells . These channels play a crucial role in regulating the contraction of smooth muscle cells, thereby influencing gut motility .

Mode of Action

The compound interacts with its targets by accelerating gut contractility . This interaction results in significant changes in the functionality of the L-type calcium channels, leading to an increase in serotonin production .

Biochemical Pathways

The primary biochemical pathway affected by N-Boc-5-Hydroxyindoline involves the conversion of dietary or drug substrates into small bioactive molecules . This process is facilitated by a wide variety of gut bacteria that metabolize the dietary supplement and antidepressant 5-hydroxytryptophan (5-HTP) to 5-hydroxyindole (5-HI) via the tryptophanase (TnaA) enzyme .

Result of Action

The action of N-Boc-5-Hydroxyindoline results in a significant acceleration of the total gut transit time (TGTT) . This is primarily due to the compound’s stimulatory effect on gut contractility via activation of L-type calcium channels . Additionally, the compound’s action on a cell line model of intestinal enterochromaffin cells results in a significant increase in serotonin production .

Action Environment

The action, efficacy, and stability of N-Boc-5-Hydroxyindoline can be influenced by various environmental factors. For instance, the production of 5-HI, a metabolite of the compound, is inhibited upon pH reduction in in vitro studies . .

特性

IUPAC Name |

tert-butyl 5-hydroxy-2,3-dihydroindole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c1-13(2,3)17-12(16)14-7-6-9-8-10(15)4-5-11(9)14/h4-5,8,15H,6-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKEDNSDALWZCGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=C1C=CC(=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00443130 | |

| Record name | N-Boc-5-Hydroxyindoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00443130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Boc-5-Hydroxyindoline | |

CAS RN |

170147-76-9 | |

| Record name | N-Boc-5-Hydroxyindoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00443130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[5-Chloro-3-(trifluoromethyl)-2-pyridyl]-1-methylhydrazine](/img/structure/B70775.png)